molecular formula C20H19Cl2NOS B2782446 4-(Tert-butyl)phenyl [5-(3,4-dichlorophenyl)-3-isoxazolyl]methyl sulfide CAS No. 478067-77-5

4-(Tert-butyl)phenyl [5-(3,4-dichlorophenyl)-3-isoxazolyl]methyl sulfide

Cat. No.: B2782446
CAS No.: 478067-77-5
M. Wt: 392.34
InChI Key: TYOUKZMQZBQMOB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a tert-butyl group, a phenyl group, an isoxazole ring, and a sulfide group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through multi-step organic reactions. For instance, tert-butylphenols can be prepared by acid-catalyzed alkylation of phenol with isobutene . Isoxazoles can be synthesized through 1,3-dipolar cycloaddition or from α-hydroxy ketones and hydroxylamine .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several different functional groups. The tert-butyl group is a bulky substituent that could influence the compound’s conformation and reactivity. The phenyl and isoxazole rings are aromatic and could participate in π-π interactions. The sulfide group could act as a nucleophile in certain reactions .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The phenyl and isoxazole rings could undergo electrophilic aromatic substitution reactions. The sulfide group could be oxidized to a sulfoxide or sulfone. The tert-butyl group could undergo reactions typical of alkyl groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For instance, the presence of the tert-butyl group could increase the compound’s hydrophobicity, while the sulfide group could contribute to a distinct odor .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if the compound were used as a pharmaceutical, its mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. The specific safety and hazard information would depend on the compound’s physical and chemical properties .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as pharmaceuticals, materials science, or chemical synthesis. Further studies could also investigate the compound’s reactivity and behavior under different conditions .

Properties

IUPAC Name

3-[(4-tert-butylphenyl)sulfanylmethyl]-5-(3,4-dichlorophenyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2NOS/c1-20(2,3)14-5-7-16(8-6-14)25-12-15-11-19(24-23-15)13-4-9-17(21)18(22)10-13/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYOUKZMQZBQMOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)SCC2=NOC(=C2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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